molecular formula C15H16O2 B14705786 2,2'-Methanediylbis(6-methylphenol) CAS No. 13747-35-8

2,2'-Methanediylbis(6-methylphenol)

Cat. No.: B14705786
CAS No.: 13747-35-8
M. Wt: 228.29 g/mol
InChI Key: XACVRCGRFRDJTE-UHFFFAOYSA-N
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Description

2,2’-Methanediylbis(6-methylphenol) is an organic compound with the molecular formula C15H16O2. It is known for its unique structure, which consists of two 6-methylphenol units connected by a methylene bridge. This compound is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methanediylbis(6-methylphenol) typically involves the reaction of 6-methylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two phenol units. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2,2’-Methanediylbis(6-methylphenol) is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methanediylbis(6-methylphenol) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and halogenated phenols, depending on the type of reaction and the reagents used .

Scientific Research Applications

2,2’-Methanediylbis(6-methylphenol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, including its antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2,2’-Methanediylbis(6-methylphenol) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The pathways involved include the inhibition of lipid peroxidation and the enhancement of cellular antioxidant defenses .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(4,6-dimethylphenol)
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 4,4’-Methylenebis(2-methylphenol)

Uniqueness

2,2’-Methanediylbis(6-methylphenol) is unique due to its specific structure and the presence of methyl groups at the 6-position of the phenol rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

13747-35-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-[(2-hydroxy-3-methylphenyl)methyl]-6-methylphenol

InChI

InChI=1S/C15H16O2/c1-10-5-3-7-12(14(10)16)9-13-8-4-6-11(2)15(13)17/h3-8,16-17H,9H2,1-2H3

InChI Key

XACVRCGRFRDJTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC=CC(=C2O)C)O

Origin of Product

United States

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